molecular formula C15H15N3O4 B2924810 1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime CAS No. 725698-74-8

1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime

Cat. No. B2924810
CAS RN: 725698-74-8
M. Wt: 301.302
InChI Key: JUWVEZYWYJSXFC-LICLKQGHSA-N
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Description

“1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime” is a chemical compound with the molecular formula C15H15N3O4 . It is also known as "(1E)-1-(2-methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of “1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime” is approximately 301.297 Da . The melting point is reported to be 146-147°C .

Scientific Research Applications

Synthesis and Structural Analysis

Two Mono- and Dinuclear Ni(II) Complexes : Research has focused on synthesizing mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, which include compounds structurally related to 1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime. These complexes were characterized for their spectroscopic, electrochemical, thermal properties, and antimicrobial studies, demonstrating potential applications in materials science and biochemistry (Chai et al., 2017).

Catalysis and Organic Synthesis

Chiral N,N'-dioxide-iron(II) Complexes : Highlighting applications in asymmetric synthesis, chiral N,N'-dioxide-iron(II) complexes have been used to catalyze enantioselective oxa-Michael addition reactions, utilizing substrates that share functional similarities with 1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime. This study indicates the potential of related compounds in facilitating selective chemical transformations, contributing to the development of pharmaceuticals and fine chemicals (Chang et al., 2008).

Antimicrobial and Biological Applications

Antimicrobial Activity of Complexes : The antimicrobial properties of nickel complexes, derived from ligands closely related to 1-(2-Methoxyphenyl)ethanone O-(3-amino-5-nitrophenyl) oxime, were explored, showing that these complexes exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents and understanding the interaction between metal complexes and biological systems (Chai et al., 2017).

properties

IUPAC Name

3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10(14-5-3-4-6-15(14)21-2)17-22-13-8-11(16)7-12(9-13)18(19)20/h3-9H,16H2,1-2H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVEZYWYJSXFC-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=CC(=CC(=C1)[N+](=O)[O-])N)/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326204
Record name 3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline

CAS RN

725698-74-8
Record name 3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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